

Varenicline-15N,13C,d2: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Varenicline-15N,13C,d2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical profile of **Varenicline-15N,13C,d2**, an isotopically labeled form of Varenicline used as an internal standard in quantitative bioanalysis. This document outlines key quality control parameters, detailed experimental protocols for its analysis, and a visualization of its primary signaling pathway.

Data Presentation: Certificate of Analysis

While a specific certificate of analysis for **Varenicline-15N,13C,d2** is not publicly available, the following tables represent typical data found in such a document, based on certificates of analysis for the unlabeled compound and general knowledge of isotopically labeled standards.

Table 1: General Information

Parameter	Specification
Product Name	Varenicline-15N,13C,d2
Synonyms	7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino[2,3-h][1]benzazepine-15N,13C,d2
Molecular Formula	C ₁₂ ¹³ CH ₁₁ D ₂ N ₂ ¹⁵ N
Molecular Weight	Approximately 215.26 g/mol
CAS Number	Not available
Appearance	White to off-white solid
Solubility	Soluble in water

Table 2: Quality Control Specifications

Test	Specification	Method
Chemical Purity	≥ 98%	HPLC, LC-MS/MS
Isotopic Purity	≥ 99 atom % ¹⁵ N, ¹³ C, D	Mass Spectrometry
Identity	Conforms to structure	¹ H-NMR, Mass Spectrometry
Residual Solvents	To be specified	GC-MS

Experimental Protocols

The following are detailed methodologies for the analysis of **Varenicline-15N,13C,d2**, synthesized from various published analytical methods for Varenicline.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the chemical purity of **Varenicline-15N,13C,d2**.

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at approximately 235 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve a known concentration of **Varenicline-15N,13C,d2** in the mobile phase or a compatible solvent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Isotopic Purity

This method is ideal for the accurate quantification of **Varenicline-15N,13C,d2** and for confirming its isotopic enrichment.

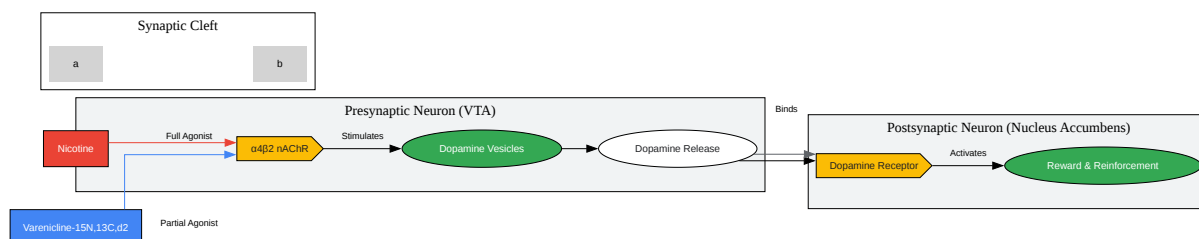
- Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size).
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Ionization: Electrospray Ionization (ESI) in positive mode.
- Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for both Varenicline and **Varenicline-15N,13C,d2** would be selected. For example:
 - Varenicline: m/z 212 -> 183
 - **Varenicline-15N,13C,d2**: m/z 216 -> 187 (hypothetical, exact masses will differ)

- Sample Preparation: Prepare a dilution series of the labeled standard in a relevant biological matrix (e.g., plasma) or solvent to assess linearity and sensitivity.

Mandatory Visualization

Varenicline's Mechanism of Action on Nicotinic Acetylcholine Receptors

Varenicline is a partial agonist at the $\alpha 4\beta 2$ nicotinic acetylcholine receptor (nAChR) and a full agonist at the $\alpha 7$ nAChR. Its efficacy in smoking cessation is primarily attributed to its action on the $\alpha 4\beta 2$ receptor in the ventral tegmental area (VTA) of the brain. By partially stimulating these receptors, varenicline provides a moderate and sustained release of dopamine in the nucleus accumbens, which alleviates nicotine withdrawal symptoms and cravings. Simultaneously, it competitively inhibits the binding of nicotine from tobacco smoke, thereby blocking its reinforcing effects.

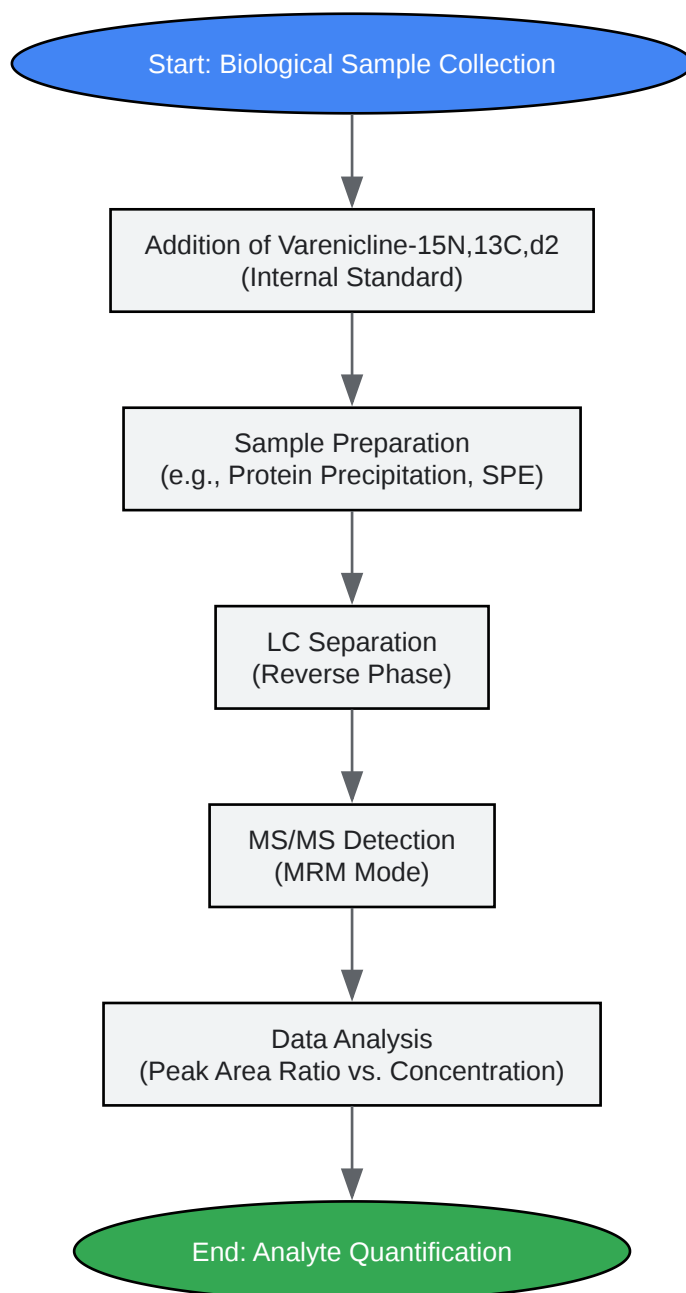


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Varenicline's interaction with the nicotinic acetylcholine receptor.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte in a biological sample using an isotopically labeled internal standard like **Varenicline-15N,13C,d2**.



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A typical bioanalytical workflow using an internal standard.

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References

- 1. abmole.com [abmole.com]
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